Home > Products > Screening Compounds P126922 > Desvancosaminyl vancomycin
Desvancosaminyl vancomycin - 101485-50-1

Desvancosaminyl vancomycin

Catalog Number: EVT-309370
CAS Number: 101485-50-1
Molecular Formula: C59H62Cl2N8O22
Molecular Weight: 1306.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desvancosaminyl vancomycin, also known as vancomycin pseudoaglycone, is a naturally occurring glycopeptide antibiotic structurally related to vancomycin. [] It serves as a crucial precursor in the biosynthesis of vancomycin. [] While vancomycin itself is a clinically important antibiotic, desvancosaminyl vancomycin plays a vital role in understanding the biosynthesis and potential modifications of this class of antibiotics, holding promise for combating vancomycin resistance.

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits cell wall biosynthesis in Gram-positive bacteria [, , , , ]. It is considered a drug of last resort for treating severe infections caused by these bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [, , , ]. Vancomycin exerts its antibacterial activity by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing cell wall cross-linking [, ].

Relevance: Desvancosaminyl vancomycin is a structural analog of vancomycin, lacking the 4-epi-vancosamine sugar moiety present in the parent compound []. This difference impacts the binding affinity to peptidoglycan precursors and influences its biological activity [, ].

Norvancomycin

Compound Description: Norvancomycin, like vancomycin, is a glycopeptide antibiotic active against Gram-positive bacteria []. It shares a similar mechanism of action with vancomycin, targeting the D-Ala-D-Ala terminus of peptidoglycan precursors [].

Relevance: Norvancomycin is structurally related to desvancosaminyl vancomycin as both belong to the same glycopeptide class and share a core heptapeptide structure [, ]. They differ in the specific sugar moieties and chlorine substitutions on the core structure, leading to variations in their pharmacological properties [, ].

Dedichloro Vancomycin

Compound Description: Dedichloro vancomycin is a vancomycin derivative lacking the two chlorine atoms present in the parent molecule []. These structural changes are likely to influence its binding affinity to peptidoglycan precursors and potentially its antibacterial activity.

Relevance: Dedichloro vancomycin is closely related to desvancosaminyl vancomycin as both are vancomycin analogs with modifications to the core heptapeptide structure []. The absence of chlorine atoms in dedichloro vancomycin and the lack of 4-epi-vancosamine in desvancosaminyl vancomycin represent distinct structural alterations within this class of glycopeptides [].

Crystalline Degradation Product (CDP-1)

Compound Description: CDP-1 is a degradation product of vancomycin, formed through a complex process involving hydrolysis and rearrangement reactions []. The exact structure and biological activity of CDP-1 are not fully elucidated in the provided papers.

Relevance: CDP-1, as a degradation product of vancomycin, shares structural similarities with desvancosaminyl vancomycin, specifically in the core heptapeptide backbone []. Both compounds represent altered forms of vancomycin, albeit through different modifications.

Teicoplanin Aglycone

Compound Description: Teicoplanin aglycone is the core structure of teicoplanin, another glycopeptide antibiotic with structural similarities to vancomycin []. It lacks the sugar moieties found in the parent teicoplanin molecule.

Relevance: Although not directly derived from desvancosaminyl vancomycin, teicoplanin aglycone is relevant due to its use as a substrate for glycosyltransferase GtfE []. This enzyme exhibits promiscuous substrate specificity and can glucosylate both vancomycin aglycone and teicoplanin aglycone, generating structures akin to desvancosaminyl vancomycin but with variations in the core peptide scaffold [].

UDP-β-L-4-epi-Vancosamine

Compound Description: UDP-β-L-4-epi-vancosamine is a nucleotide sugar that acts as a donor substrate for glycosyltransferases involved in the biosynthesis of vancomycin and related glycopeptides [].

Relevance: This compound is directly involved in the enzymatic synthesis of vancomycin from desvancosaminyl vancomycin []. Glycosyltransferase GtfC utilizes UDP-β-L-4-epi-vancosamine to attach the 4-epi-vancosamine sugar to desvancosaminyl vancomycin, resulting in the formation of the complete vancomycin molecule [].

Overview

Desvancosaminyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin, characterized by the removal of the vancosamine sugar moiety. This compound is significant in the study of antibiotic resistance and the development of new therapeutic agents. Vancomycin itself is utilized primarily for treating infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. Desvancosaminyl vancomycin serves as a vital intermediate in the biosynthesis of various vancomycin analogs and is essential for understanding the structure-activity relationship within this class of antibiotics.

Source and Classification

Desvancosaminyl vancomycin is derived from vancomycin through hydrolysis, typically under acidic conditions or high temperatures, leading to the removal of the vancosamine component. It belongs to the broader classification of tricyclic glycopeptides, which are known for their complex structures and potent antibacterial properties. Specifically, it is categorized under glycopeptide antibiotics, which inhibit bacterial cell wall synthesis by binding to peptidoglycan precursors.

Synthesis Analysis

Methods and Technical Details

The synthesis of desvancosaminyl vancomycin can be achieved through various methods. One common approach involves:

  1. Hydrolysis: The hydrolysis of vancomycin can be performed using acid (e.g., hydrochloric acid) at elevated temperatures. This process cleaves the vancosamine sugar from the vancomycin backbone, yielding desvancosaminyl vancomycin.
  2. Enzymatic Methods: Enzymatic methods using specific glycosyltransferases (such as GtfA) can also facilitate the modification of vancomycin to produce derivatives like desvancosaminyl vancomycin. These enzymes catalyze the transfer of sugar moieties, allowing for precise modifications at various positions on the antibiotic scaffold .

Technical Details

The reaction conditions for hydrolysis typically involve heating a solution of vancomycin in an acidic medium for several hours. The progress can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to confirm the formation of desvancosaminyl vancomycin.

Molecular Structure Analysis

Structure and Data

Desvancosaminyl vancomycin retains much of the structural integrity of its parent compound, with a heptapeptide backbone consisting of alternating D- and L-amino acids. The absence of the vancosamine moiety alters its pharmacological properties significantly.

  • Molecular Formula: C₃₁H₃₆ClN₃O₁₃S
  • Molecular Weight: Approximately 625.16 g/mol
  • Structural Characteristics: The compound features a tricyclic structure typical of glycopeptides, with key functional groups that contribute to its antibacterial activity .
Chemical Reactions Analysis

Reactions and Technical Details

Desvancosaminyl vancomycin can participate in various chemical reactions that modify its structure or enhance its activity:

  1. Glycosylation Reactions: Desvancosaminyl vancomycin can serve as a substrate for glycosyltransferases, which can add different sugar moieties back onto the molecule to create new derivatives with potentially enhanced antibacterial properties.
  2. Acid-Catalyzed Hydrolysis: Under acidic conditions, further hydrolysis can occur, leading to simpler derivatives that may have reduced biological activity.
  3. Modification Reactions: The functional groups present in desvancosaminyl vancomycin allow for various chemical modifications that can be explored for drug development purposes .
Mechanism of Action

Process and Data

The mechanism by which desvancosaminyl vancomycin exerts its effects is closely related to that of vancomycin:

  1. Inhibition of Cell Wall Synthesis: Desvancosaminyl vancomycin binds to D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls, preventing cross-linking and ultimately leading to cell lysis.
  2. Altered Binding Affinity: The absence of the vancosamine group may affect binding affinity and specificity towards certain bacterial strains, potentially altering its efficacy compared to parent compounds.

Research indicates that while desvancosaminyl vancomycin retains some antibacterial activity, it may exhibit different resistance profiles against certain bacteria due to structural changes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on pH and ionic strength.

Chemical Properties

  • Stability: Generally stable under neutral pH but susceptible to hydrolysis under acidic conditions.
  • pKa Values: Relevant pKa values are important for understanding solubility and stability in biological systems.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties accurately .

Applications

Scientific Uses

Desvancosaminyl vancomycin has several applications in scientific research:

  1. Antibiotic Development: It serves as a crucial intermediate in synthesizing novel glycopeptide antibiotics aimed at overcoming resistance mechanisms in pathogenic bacteria.
  2. Biosynthetic Studies: Investigating the biosynthetic pathways involving desvancosaminyl vancomycin helps elucidate mechanisms behind antibiotic production and modification.
  3. Pharmacological Research: Understanding its interactions with bacterial targets aids in developing more effective antibiotics with improved pharmacokinetic profiles.
Chemical Structure and Molecular Characterization

Structural Elucidation of Desvancosaminyl Vancomycin

Desvancosaminyl vancomycin (C~59~H~62~Cl~2~N~8~O~22~; CID 447876) is a vancomycin derivative generated by the enzymatic or chemical removal of the terminal vancosamine sugar moiety from vancomycin’s disaccharide chain [1] [3] [9]. This semi-synthetic glycopeptide retains vancomycin’s cross-linked heptapeptide core but lacks the α-L-vancosaminyl-(1→2)-β-D-glucopyranosyl unit attached to the 4-hydroxyphenylglycine residue (Residue 4) [5] [7]. Key structural features include:

  • Molecular Weight: 1306.07 g/mol [3] [7]
  • Oligopeptide Backbone: Comprises seven aromatic amino acids with three crucial aryl-aryl ether cross-links [5] [9]
  • Chlorine Substituents: Two chlorine atoms at positions C-2 and C-6 on the phenolic rings (Residues 2 and 6) [6] [9]

Table 1: Molecular Characterization of Desvancosaminyl Vancomycin

PropertyValueMethod/Source
CAS Number101485-50-1 [3] [7] [9]
Molecular FormulaC~59~H~62~Cl~2~N~8~O~22~PubChem, DrugBank
Exact Mass1304.340 DaChemSRC
Primary Glycosylation Siteβ-OH-Tyr⁶ (Residue 6)Biosynthetic studies
ClassificationOligopeptide/Glycopeptide impurityDrugBank, SCBT

Comparative Analysis with Vancomycin and Related Glycopeptides

Desvancosaminyl vancomycin serves as a biosynthetic intermediate in glycopeptide antibiotic pathways, notably during chloroeremomycin production [5]. Its structure diverges from vancomycin and clinically used glycopeptides in critical ways:

  • Sugar Moieties: Vancomycin contains a disaccharide (vancosaminyl-glucose), whereas desvancosaminyl vancomycin is monoglucosylated [5] [7].
  • Antibacterial Activity: The absence of vancosamine reduces binding affinity to D-Ala-D-Ala termini of peptidoglycan precursors, diminishing activity against Gram-positive pathogens like Staphylococcus aureus [4] [5].
  • Biosynthetic Role: In Amycolatopsis orientalis, glycosyltransferase GtfA attaches 4-epi-vancosamine to β-OH-Tyr⁶ using desvancosaminyl vancomycin as a substrate to form chloroeremomycin [5].

Table 2: Structural Comparison with Key Glycopeptides

CompoundSugar MoietiesMolecular TargetBiosynthetic Role
VancomycinVancosaminyl-glucose disaccharideD-Ala-D-AlaFinal product
Desvancosaminyl VancomycinMonoglucosylatedWeak D-Ala-D-Ala bindingGtfA substrate
Chloroeremomycin4-Epi-vancosaminyl-glucose + 4-epi-vancosamineD-Ala-D-Ala (enhanced)Precursor to oritavancin
OritavancinChlorobiphenyl-modified 4-epi-vancosamineD-Ala-D-Ala + cell membrane anchoringSemi-synthetic anti-VRE agent

Role of Chlorine Substituents and Oligopeptide Backbone in Molecular Stability

The chlorine atoms and oligopeptide scaffold are pivotal for structural integrity and function:

  • Chlorine-Induced Rigidity: Chlorine at C-2 and C-6 enhances dimerization by promoting hydrophobic packing between monomers. This stabilizes the "carboxylate binding pocket" essential for target recognition [6]. Dechlorinated analogs (e.g., dechlorobalhimycin) exhibit reduced chiral recognition and dimeric stability due to weakened intermolecular interactions [6].
  • Backbone Cross-Links: Three ether bridges between residues 1–3, 2–4, and 5–7 constrain the heptapeptide in a rigid cup-shaped conformation. This preorganizes the molecule for ligand binding despite sugar modifications [5] [9].
  • Solvent Interactions: Chlorine substituents increase hydrophobicity, reducing solubility (0.226 mg/mL in water) compared to non-chlorinated glycopeptides [2] [7].

Table 3: Impact of Chlorine Substituents on Molecular Properties

PropertyBalhimycin (Cl-present)Dechlorobalhimycin (Cl-absent)Functional Implication
Dimerization ConstantHighLowTarget affinity enhancement
EnantioresolutionStrongWeakChiral recognition in CE assays
Hydrophobicity (LogP)1.6Not reportedMembrane penetration

Stereochemical Configuration and Conformational Dynamics

The stereochemistry of desvancosaminyl vancomycin governs its bioreactivity and intermolecular interactions:

  • Epimer-Specific Glycosylation: The glucose moiety is β-linked to 4-OH-PheGly⁴. Its C-4 hydroxyl configuration (axial in glucose vs. equatorial in 4-epi-vancosamine) dictates regiospecificity for glycosyltransferases like GtfA [5].
  • Conformational Constraints: Rotation around the glycosidic bond (Glc–Residue 4) is restricted by steric clashes with the aglycone pocket. This limits flexibility and preserves the carbohydrate’s orientation relative to the peptide core [5] [8].
  • Stereochemical Inversion: In chloroeremomycin biosynthesis, C-3 and C-4 of TDP-vancosamine are epimerized by EvaD/E enzymes to form TDP-4-epi-vancosamine. This inversion enables GtfA to attach the sugar to β-OH-Tyr⁶ instead of PheGly⁴ [5].

Table 4: Key Stereochemical Features of Glycosidic Linkages

Glycosidic BondAnomeric ConfigurationRotational FreedomBiological Significance
Glc–4-OH-PheGly⁴β(1→)RestrictedMaintains accessibility to GtfA/GtfC enzymes
4-Epi-vancosamine–Glcα(1→2)Partially restrictedFacilitates membrane anchoring in lipoglycopeptides
Vancosamine–Glc (Vancomycin)α(1→2)Partially restrictedEnhances dimerization and target binding

Properties

CAS Number

101485-50-1

Product Name

Desvancosaminyl vancomycin

IUPAC Name

(1S,2R,18R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C59H62Cl2N8O22

Molecular Weight

1306.1 g/mol

InChI

InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44?,45+,46-,47-,48?,49+,50-,59+/m1/s1

InChI Key

QCHYVJAUGVHJHX-QYURSJLOSA-N

SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Synonyms

2’-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin Trifluoroacetic Acid Salt Hydrates; Vancomycin EP Impurity D Trifluoroacetic Acid Salt Hydrates

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Isomeric SMILES

CC(C)C[C@H](C(=O)NC1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.